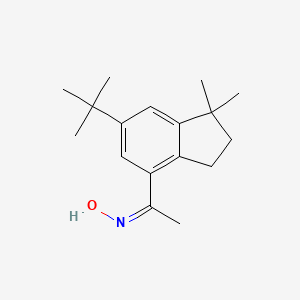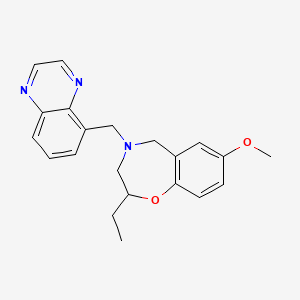![molecular formula C11H9N3O3 B3876856 3-[(5-nitro-2-pyridinyl)amino]phenol](/img/structure/B3876856.png)
3-[(5-nitro-2-pyridinyl)amino]phenol
Vue d'ensemble
Description
3-[(5-nitro-2-pyridinyl)amino]phenol, also known as NAP, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has shown promising results in biological studies, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-[(5-nitro-2-pyridinyl)amino]phenol is not fully understood, but it is believed to involve the regulation of various signaling pathways. 3-[(5-nitro-2-pyridinyl)amino]phenol has been shown to activate the Akt signaling pathway, which is involved in cell survival and growth. 3-[(5-nitro-2-pyridinyl)amino]phenol has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-[(5-nitro-2-pyridinyl)amino]phenol has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer activities. 3-[(5-nitro-2-pyridinyl)amino]phenol has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. 3-[(5-nitro-2-pyridinyl)amino]phenol has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 3-[(5-nitro-2-pyridinyl)amino]phenol has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(5-nitro-2-pyridinyl)amino]phenol has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 3-[(5-nitro-2-pyridinyl)amino]phenol also has some limitations, including its instability in solution and its potential to form reactive metabolites.
Orientations Futures
There are several future directions for the study of 3-[(5-nitro-2-pyridinyl)amino]phenol. One potential direction is the development of 3-[(5-nitro-2-pyridinyl)amino]phenol analogs with improved stability and efficacy. Another potential direction is the investigation of 3-[(5-nitro-2-pyridinyl)amino]phenol's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the investigation of 3-[(5-nitro-2-pyridinyl)amino]phenol's potential use in combination with other drugs for the treatment of cancer is also an area of future research.
Applications De Recherche Scientifique
3-[(5-nitro-2-pyridinyl)amino]phenol has been widely studied for its potential use in various scientific research applications, including neuroprotection, anti-inflammatory, and anti-cancer activities. In neuroprotection studies, 3-[(5-nitro-2-pyridinyl)amino]phenol has been shown to protect neurons from damage caused by oxidative stress and inflammation. In anti-inflammatory studies, 3-[(5-nitro-2-pyridinyl)amino]phenol has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In anti-cancer studies, 3-[(5-nitro-2-pyridinyl)amino]phenol has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
3-[(5-nitropyridin-2-yl)amino]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10-3-1-2-8(6-10)13-11-5-4-9(7-12-11)14(16)17/h1-7,15H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZDEXKJKJWWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B3876774.png)
methanol](/img/structure/B3876776.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876779.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876784.png)
![2-[(5-nitro-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B3876787.png)
![2,4,10-trimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B3876793.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876804.png)
![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-cyclohexyl-3-oxopropanamide](/img/structure/B3876808.png)
![3-(1H-indol-3-yl)-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]propanamide](/img/structure/B3876828.png)
![5-[4-(4-methyl-1-piperazinyl)-3-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3876848.png)
![4-chloro-N-[3-(diethylamino)propyl]-2-nitrobenzamide](/img/structure/B3876854.png)


![3-[2-(2-hydroxyethoxy)benzylidene]-1H-indene-1,2(3H)-dione](/img/structure/B3876870.png)